5-Methyl-2-phenyl-2-hexenal

Description

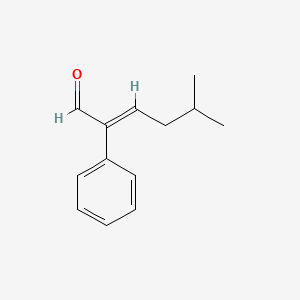

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methyl-2-phenylhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURDCJXYOLERLO-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C(/C=O)\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Cocoa-like aroma | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.976 | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21834-92-4, 188829-73-4 | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021834924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenyl-hex-2-enal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188829734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methyl-2-phenylhex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PHENYL-HEX-2-ENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935DI670UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methyl-2-phenyl-2-hexenal: A Technical Guide for Researchers

CAS Number: 21834-92-4 Synonyms: Benzeneacetaldehyde, α-(3-methylbutylidene)-; 2-Phenyl-5-methyl-2-hexenal; Cocoa hexenal

This technical guide provides an in-depth overview of 5-Methyl-2-phenyl-2-hexenal (B1583446), a compound of interest in flavor chemistry and potentially in toxicology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and known biological effects.

Chemical and Physical Properties

This compound is an α,β-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.[1][2] It is a key component responsible for the distinctive scent of cocoa beans.[1] Its primary application is in the flavor and fragrance industry.[2][3] The compound exists as a light yellow liquid and is synthetically produced.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O | [5] |

| Molecular Weight | 188.27 g/mol | [6] |

| Density | 0.973 g/mL at 25 °C | [7] |

| Boiling Point | 280.58 °C | [4] |

| Refractive Index | n20/D 1.534 | [7] |

| Vapor Pressure | 0.003 mmHg at 20°C | [4] |

| Flash Point | 113 °C (closed cup) | [6] |

| Solubility | Soluble in ethanol; Insoluble in water | [8] |

| Organoleptic Profile | Bitter, chocolate, cocoa | [2] |

Synthesis

A common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[9]

Experimental Protocol: Synthesis via Aldol Condensation[9]

Materials:

-

Phenylacetaldehyde

-

Isovaleraldehyde

-

Anhydrous sodium acetate (B1210297)

-

Anhydrous ethyl alcohol

-

Water

-

Saturated NaCl solution

-

Anhydrous magnesium sulfate

-

Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

-

Catalyst Solution Preparation: In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

-

Aldol Condensation: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the catalyst solution using a dropping funnel.

-

Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

-

Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.

-

Purification: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.

-

Isolation: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C at a pressure of approximately 0.7 mm Hg.

Synthesis Workflow

Toxicological Profile

A 90-day subchronic toxicity study of this compound was conducted in F344 rats. The findings from this study are crucial for assessing its safety profile for use in consumer products.[6][10]

Experimental Protocol: 90-Day Subchronic Toxicity Study[6]

-

Test Species: F344 rats.

-

Administration: Oral gavage.

-

Dosage Groups: 0, 8, 24, and 70 mg/kg body weight/day.

-

Duration: 90 days.

-

Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, and histopathological changes.

Key Findings:

-

No mortality or clinical signs were observed during the study.

-

Body weight and food consumption were comparable between treated and control groups.

-

A significant decrease in monocyte counts was observed in females at the 24 and 70 mg/kg/day dose levels.

Potential Biological Activity and Mechanism of Action

While specific pharmacological studies on this compound are limited, its chemical structure as an α,β-unsaturated aldehyde provides a basis for predicting its potential biological activities. This class of compounds is known for its electrophilic nature and reactivity towards nucleophilic cellular components like proteins and DNA.

The primary mechanism of action for α,β-unsaturated aldehydes involves their ability to act as Michael acceptors, readily forming covalent adducts with sulfhydryl groups of cysteine residues in proteins and with DNA bases. This reactivity can lead to a variety of cellular responses, including the induction of oxidative stress and activation of cellular defense mechanisms.

A key signaling pathway implicated in the cellular response to electrophilic compounds like α,β-unsaturated aldehydes is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for degradation. However, upon exposure to electrophiles, cysteine residues in Keap1 are modified, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This serves as a protective mechanism against cellular damage.

Furthermore, α,β-unsaturated aldehydes have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which can be involved in both cell survival and apoptotic responses depending on the cellular context and the level of stress.

Postulated Signaling Pathway

Conclusion

This compound is a well-characterized flavoring and fragrance compound with a defined synthesis and toxicological profile at the tested doses. While its primary applications are in the food and cosmetic industries, its chemical nature as an α,β-unsaturated aldehyde suggests potential for broader biological activity. Further research into its specific interactions with cellular signaling pathways could unveil novel pharmacological or toxicological properties, making it a compound of continued interest for researchers in drug development and molecular toxicology.

References

- 1. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. US3879425A - Ethylene acetal of 3-phenyl-4-pentenal - Google Patents [patents.google.com]

- 7. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]

An In-depth Technical Guide to 5-Methyl-2-phenyl-2-hexenal (Cocal, Cocoa hexenal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-phenyl-2-hexenal, a significant aldehyde in the flavor and fragrance industry, also known by its common names Cocal and Cocoa hexenal. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its biological relevance, particularly in the context of olfaction.

Chemical Identity and Properties

This compound is a key aroma compound valued for its characteristic cocoa and chocolate scent profile.[1] It is widely used in the formulation of flavors and fragrances to impart these rich notes.[2][3] The following table summarizes its key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-5-methyl-2-phenylhex-2-enal | [4][5] |

| Synonyms | Cocal, Cocoa hexenal, 2-Phenyl-5-methyl-2-hexenal, 5-Methyl-2-phenylhex-2-enal, α-(3-Methylbutylidene)benzeneacetaldehyde | [6][7][8][9] |

| CAS Number | 21834-92-4 | [6] |

| Molecular Formula | C₁₃H₁₆O | [6] |

| Molecular Weight | 188.27 g/mol | [6] |

| Appearance | Light yellow to yellow liquid | [6] |

| Odor Profile | Sweet, chocolate, green, aldehydic, with nutty and coffee-like notes | [3][8][10] |

| Boiling Point | 290 °C | [11] |

| Density | 0.973 g/cm³ | [12] |

| Flash Point | 113 °C | [7] |

| Solubility | Soluble in alcohols and dipropylene glycol; insoluble in water | [11] |

| FEMA Number | 3199 | [7] |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of this compound is through a base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997) (3-methylbutanal).[6] The following protocol is adapted from a patented synthesis method.

Materials:

-

Phenylacetaldehyde

-

Isovaleraldehyde

-

Anhydrous sodium acetate (B1210297)

-

Anhydrous ethyl alcohol

-

Water

-

Saturated NaCl solution

-

Anhydrous magnesium sulfate

-

Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube

Procedure:

-

Catalyst Preparation: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

-

Aldehyde Addition: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the reaction flask through a dropping funnel.

-

Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.

-

Drying: Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous magnesium sulfate.

-

Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C at a pressure of approximately 0.7 mm Hg.[6]

Analytical Workflow for Quality Control

The purity and identity of synthesized this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being standard methods.

High-Performance Liquid Chromatography (HPLC) Method:

A reverse-phase HPLC method can be employed for the analysis of this compound.[13]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[13]

Biological Significance and Signaling

While this compound is primarily utilized for its aromatic properties, its interaction with biological systems is of interest, particularly in the context of olfaction. The perception of its characteristic cocoa scent is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Although specific receptor interactions for this compound are not extensively detailed in publicly available literature, the general mechanism of olfactory signal transduction is well-established. This compound likely acts as a ligand for a specific subset of ORs, initiating a downstream signaling cascade.

A study investigating the subchronic toxicity of this compound in rats was conducted to assess its safety profile for use as a flavoring agent.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4] Interestingly, this compound has also been identified in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication within this species.

Visualizations

Caption: Synthesis workflow via aldol condensation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]

- 6. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]

- 7. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]

- 8. This compound [ventos.com]

- 9. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]

- 12. 5-メチル-2-フェニル-2-ヘキセナール、食品グレード香味料成分 [sigmaaldrich.com]

- 13. This compound | SIELC Technologies [sielc.com]

Physicochemical properties of 5-Methyl-2-phenyl-2-hexenal

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenyl-2-hexenal (B1583446)

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and the flavor and fragrance industries. This document outlines its chemical identity, physical characteristics, and includes a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound, also known by synonyms such as Cocal and Cocoa hexenal (B1195481), is an alpha,beta-unsaturated aldehyde.[1][2][3] Its chemical structure consists of a phenyl group and an isovaleraldehyde (B47997) moiety, contributing to its characteristic aroma.[3][4][5]

Molecular Formula: C₁₃H₁₆O[6][7]

Molecular Weight: 188.27 g/mol [6][7]

EINECS Number: 244-602-3[6][7]

Physicochemical Properties

This compound is a clear, pale yellow liquid at room temperature.[6] It is characterized by a sweet, chocolate, and green aldehydic odor.[6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Clear mobile liquid, Pale yellow | [6] |

| Odor | Sweet, chocolate, green, aldehydic | [6] |

| Density | 0.965 - 0.975 g/mL at 20°C; 0.973 g/mL at 25°C | [6][8] |

| Refractive Index | 1.5310 - 1.5360 at 20°C | [6] |

| Boiling Point | 97-99°C at 0.7 mmHg; 280.58°C (estimated) | [9][] |

| Flash Point | 104°C (> 230°F) | [6][11] |

| Vapor Pressure | 0.004 mmHg at 20°C | [11] |

| Vapor Density | >1 (vs air) | [8] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and organic solvents. | [6][11] |

| logP (o/w) | 3.691 (estimated) | [11] |

| Assay | ≥96% (sum of cis and trans isomers) | [6][8] |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of this compound is through a base-catalyzed aldol condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde.[4]

Materials:

-

Phenylacetaldehyde

-

Isovaleraldehyde

-

Anhydrous sodium acetate (B1210297)

-

Anhydrous ethyl alcohol

-

Water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

-

Preparation of the Base Solution: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

-

Addition of Aldehydes: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the stirred base solution through a dropping funnel.

-

Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic phase.

-

Washing and Drying: Wash the organic phase with a saturated sodium chloride solution and then dry it over anhydrous magnesium sulfate.

-

Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C under a pressure of approximately 0.7 mm Hg.[4]

General Methods for Physicochemical Property Determination

-

Density: The density of liquid samples like this compound is typically determined using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C or 25°C).

-

Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer, at a controlled temperature, typically 20°C, using the sodium D-line (589 nm).

-

Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The boiling point at atmospheric pressure can be estimated from this data or determined by standard boiling point determination methods.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to the solvent of interest (e.g., water, ethanol) and observing for dissolution at a specific temperature. Quantitative solubility can be determined by various methods, including saturation shake-flask methods followed by concentration measurement.

Applications and Biological Relevance

This compound is primarily utilized as a flavoring agent and fragrance ingredient due to its distinct cocoa-like aroma.[2][][11] It is found in various consumer products, including perfumes, cosmetics, and foods.[2][3] While not extensively studied for its biological activity, some research suggests it possesses antioxidant and anti-inflammatory properties and has been investigated for potential therapeutic applications.[][12] A 90-day subchronic toxicity study in rats indicated no significant adverse effects at the tested doses.[8][] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]

Visualizations

To illustrate the experimental workflow for the synthesis of this compound, the following diagram is provided.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound this compound (FDB008539) - FooDB [foodb.ca]

- 4. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]

- 6. This compound [ventos.com]

- 7. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]

- 8. 5-甲基-2-苯基-2-己烯醛 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 11. cocoa hexenal [thegoodscentscompany.com]

- 12. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]

A Comprehensive Spectroscopic and Synthetic Overview of 5-Methyl-2-phenyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.12 | d | 1H | Aldehyde proton |

| Not available | m | 5H | Aromatic protons |

| Not available | m | 1H | Vinyl proton |

| Not available | m | 2H | -CH2- |

| Not available | m | 1H | -CH(CH3)2 |

| Not available | d | 6H | -CH(CH3)2 |

Note: The data presented is based on partial information. A full spectral analysis is recommended for complete structural assignment.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Aldehyde C=O |

| Data not available | Aromatic C |

| Data not available | Olefinic C |

| Data not available | Aliphatic C |

Note: 13C NMR data for this compound is referenced in databases but specific chemical shifts are not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound confirms the presence of key functional groups, notably the conjugated aldehyde and the monosubstituted benzene (B151609) ring.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Interpretation |

| 2800, 2700 | C-H stretch of the aldehyde group |

| 1675, 1630 | C=O and C=C stretch of the conjugated system |

| 725, 700 | C-H out-of-plane bending of monosubstituted benzene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

| 188.12 | Molecular Ion [M]+ |

Note: The mass spectrum shows a clear molecular ion peak at m/z 188, consistent with the molecular formula C13H16O.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Procedure:

-

Preparation of the reaction mixture: In a five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube, a solution of 186 g (2.3 moles) of anhydrous sodium acetate (B1210297) in 370 ml of water and 370 ml of anhydrous ethyl alcohol is prepared and maintained at 25°C until the sodium acetate completely dissolves.

-

Addition of reactants: A mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde is added to the stirred solution through a dropping funnel over a 15-minute period.

-

Reaction: The resulting solution is heated to reflux and maintained at this temperature for approximately three hours.

-

Work-up: After cooling, the reaction mixture is diluted with 1 liter of water and extracted with two 500 ml portions of diethyl ether. The combined organic layers are washed successively with 500 ml of 15% HCl solution, 500 ml of saturated NaCl solution, 500 ml of sodium bicarbonate solution, and two 500 ml portions of saturated NaCl solution.

-

Purification: The washed organic phase is dried over anhydrous magnesium sulfate (B86663) and fractionally distilled at a 1:1 reflux ratio. The desired this compound distills at 96-105°C at approximately 0.7 mm Hg pressure.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) in a standard NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum of the liquid sample is typically recorded as a thin film between two NaCl or KBr plates.

-

Data Acquisition: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.

-

Data Acquisition: The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.

Visualizations

The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism for the preparation of this compound.

Caption: Synthesis workflow for this compound.

Caption: Base-catalyzed aldol condensation mechanism.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-phenyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Methyl-2-phenyl-2-hexenal (C₁₃H₁₆O), a significant compound in flavor and fragrance chemistry. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and details a generalized experimental protocol for its analysis. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control applications.

Executive Summary

This compound is an α,β-unsaturated aldehyde with a molecular weight of 188.27 g/mol .[1][2] Its mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. Understanding these fragmentation patterns is crucial for the unambiguous identification of this molecule in complex matrices. This guide will delve into the primary cleavage mechanisms, including α-cleavage and rearrangements, that govern the fragmentation of this aromatic aldehyde.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 188 | 45 | [M]⁺• (Molecular Ion) |

| 173 | 15 | [M - CH₃]⁺ |

| 159 | 20 | [M - CHO]⁺ |

| 145 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 131 | 30 | [C₁₀H₁₁]⁺ |

| 117 | 55 | [C₉H₉]⁺ |

| 105 | 40 | [C₇H₅O]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 35 | [C₆H₅]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic reactions for aldehydes, aromatic compounds, and unsaturated systems. The primary proposed pathways are outlined below.

α-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two principal α-cleavages are plausible:

-

Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group results in the formation of an [M-1]⁺ ion.

-

Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the carbonyl carbon and the phenyl-substituted carbon leads to the loss of a formyl radical, yielding a resonance-stabilized cation.

Benzylic Cleavage and Rearrangements

The presence of a phenyl group and an extended alkyl chain allows for benzylic cleavage and various rearrangements:

-

Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C-C bond beta to the phenyl group and gamma to the carbonyl group can lead to the loss of an isopropyl radical, resulting in the formation of the base peak at m/z 145.

-

Formation of the Tropylium (B1234903) Ion: The fragment at m/z 91 is characteristic of compounds containing a benzyl (B1604629) moiety and is attributed to the formation of the stable tropylium ion ([C₇H₇]⁺) through rearrangement.

-

Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

McLafferty-type Rearrangement

A McLafferty-type rearrangement, common in carbonyl compounds with a sufficiently long alkyl chain, is also a potential fragmentation pathway. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.

Visualized Fragmentation and Workflow

To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as dichloromethane (B109758) or methanol.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve if quantitative analysis is required.

-

Sample Extraction (for complex matrices): For samples such as food or fragrance matrices, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile compounds.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Data Acquisition and Analysis

Data should be acquired in full scan mode. Compound identification can be confirmed by comparing the acquired mass spectrum with reference spectra in the NIST/EPA/NIH Mass Spectral Library. Retention time matching with an authentic standard provides further confirmation.

Conclusion

The mass spectrometry fragmentation of this compound provides a detailed fingerprint for its identification and structural confirmation. The key fragmentation pathways, dominated by cleavages influenced by the aldehyde functionality and the aromatic ring, lead to a characteristic set of fragment ions, with a prominent base peak at m/z 145. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, flavor science, and drug development.

References

Gas Chromatography Retention Index of 5-Methyl-2-phenyl-2-hexenal: A Technical Guide

This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of 5-Methyl-2-phenyl-2-hexenal, a significant flavor compound. The document is intended for researchers, scientists, and professionals in drug development and food science, offering detailed data, experimental protocols, and workflow visualizations.

Data Presentation: Retention Indices

The Kovats retention index (RI) is a crucial parameter for the identification of compounds in gas chromatography. It normalizes retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of results. The retention index of this compound has been determined on various stationary phases, as summarized in the table below.

| Stationary Phase Type | Column Name | Retention Index | Reference |

| Non-Polar | CP-Sil-5 CB | 1485 | Counet et al., 2002[1] |

| DB-5 | 1483, 1535 | Peppard and Ramus, 1988[2] | |

| Semi-Standard Non-Polar | Multiple | 1482, 1483, 1486, 1488, 1521, 1535 | PubChem CID 5370602[3] |

| Polar | Supelcowax-10™ | 2083 | Chung, 2000[1] |

| DB-Wax | 2052, 2024, 2060 | Tao et al., 2008; Peppard and Ramus, 1988[2][3] |

Experimental Protocols

The determination of the gas chromatography retention index for this compound involves several key steps, from sample preparation to data analysis. The following protocols are based on methodologies reported in the cited literature.

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile and semi-volatile compounds like this compound. Common methods include:

-

Simultaneous Steam Distillation-Extraction (SDE): As employed by Chung (2000), this technique is suitable for extracting volatile and semi-volatile compounds from aqueous samples. The sample is boiled, and the resulting steam is passed through a solvent trap, where the analytes are extracted.

-

Vacuum Distillation and Liquid-Liquid Extraction (LLE): Counet et al. (2002) utilized this method, which involves the distillation of volatile compounds under reduced pressure, followed by extraction into an appropriate organic solvent.[1]

-

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique, used by Tao et al. (2008), involves exposing a coated fiber to the headspace above the sample.[4] Volatile analytes adsorb to the fiber and are then thermally desorbed into the GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared sample extract is then analyzed by GC-MS to separate and identify the individual components. A generalized protocol is as follows:

-

Injection: A specific volume of the sample extract is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The choice of column (polar or non-polar) will significantly affect the separation of compounds. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Determination of Kovats Retention Index

To determine the Kovats retention index, a mixture of n-alkanes (e.g., C8-C20) is analyzed under the same chromatographic conditions as the sample. The retention times of the n-alkanes are then used to calculate the retention index (I) of the target compound using the following formula for linear temperature programming:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

-

t_R(x) is the retention time of the target compound.

-

t_R(n) is the retention time of the n-alkane eluting immediately before the target compound.

-

t_R(n+1) is the retention time of the n-alkane eluting immediately after the target compound.

-

n is the carbon number of the n-alkane eluting immediately before the target compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the gas chromatography retention index of a volatile compound.

References

The Enigmatic Aroma of Cocoa: A Technical Guide to the Natural Occurrence of 5-Methyl-2-phenyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-phenyl-2-hexenal, a volatile α,β-unsaturated aldehyde, is a significant contributor to the characteristic aroma of various natural products, most notably cocoa. Its unique organoleptic properties have also led to its use as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its presence in different biological sources, methodologies for its detection and quantification, its biosynthetic origins, and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development.

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound in a select number of biological sources, spanning the plant and animal kingdoms.

In Flora

The most well-documented natural source of this compound is the cocoa bean (Theobroma cacao) . It is considered a key component of the desirable chocolate aroma, contributing to its characteristic rich and nutty notes.[1] The compound has been detected in both fermented and roasted cocoa beans, indicating its formation or release during processing. While its presence is confirmed, precise quantitative data in raw or processed cocoa beans remains limited in publicly available literature. One study on artisanal 80% chocolate identified this compound and reported its relative peak area, but did not provide a specific concentration.[2]

There are also mentions of this compound being a component of cinnamon oil , although detailed analytical studies confirming its concentration are scarce in peer-reviewed literature.[3]

In Fauna

Furthermore, this compound has been found in the scent gland secretions of male cave crickets (Troglophilus cavicola and T. neglectus) . This suggests a potential role as a pheromone or a defensive compound in these insects.

Quantitative Data

A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound in its natural sources. The table below summarizes the available information, highlighting the need for further quantitative studies.

| Natural Source | Part/Condition | Method of Analysis | Concentration/Value | Reference |

| Artisanal Chocolate (80% cocoa) | Matured and roasted beans | HS-SPME/GC-MS | Relative Peak Area: 0.61 | [2] |

| Roasted Mullet Roe | Roasted | HS-SPME-GC-O/AEDA | Identified as a primary odorant | [4] |

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound in complex matrices is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

General HS-SPME-GC-MS Protocol for Volatile Compound Analysis in Cocoa Beans

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in cocoa.[5][6]

3.1.1. Sample Preparation:

-

Cryogenically grind fermented and dried cocoa beans into a fine powder.

-

Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial.

-

Add an appropriate internal standard solution for quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

3.1.2. HS-SPME:

-

Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes) at the same temperature.

3.1.3. GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Utilize a temperature program to achieve optimal separation of the analytes.

-

Detect and identify the compounds using a mass spectrometer, comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley).

-

For quantification, create a calibration curve using a certified standard of this compound.

Experimental Workflow for HS-SPME-GC-MS Analysis

Caption: Workflow for the analysis of volatile compounds in cocoa beans using HS-SPME-GC-MS.

Biosynthesis

The biosynthesis of this compound is believed to occur via an aldol (B89426) condensation reaction between two precursor aldehydes: phenylacetaldehyde (B1677652) and 3-methylbutanal (B7770604) (isovaleraldehyde) .[7][8]

Precursor Formation

-

Phenylacetaldehyde: In plants, phenylacetaldehyde is biosynthesized from the amino acid L-phenylalanine through various enzymatic pathways. One key enzyme is phenylalanine decarboxylase.[9]

-

3-Methylbutanal (Isovaleraldehyde): This branched-chain aldehyde is derived from the amino acid L-leucine through a series of enzymatic reactions.

Aldol Condensation

The crucial step in the formation of this compound is the aldol condensation of phenylacetaldehyde and 3-methylbutanal. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of one aldehyde and the carbonyl carbon of the other, followed by dehydration to form the α,β-unsaturated aldehyde. While this reaction can be performed synthetically, the specific enzymes catalyzing this condensation in cocoa beans or other natural sources have not yet been fully elucidated.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound via aldol condensation.

Biological Activity

Preliminary information suggests that this compound possesses antifungal properties .[3]

Proposed Mechanism of Antifungal Action

The antifungal activity of α,β-unsaturated aldehydes, the chemical class to which this compound belongs, is generally attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic groups in essential biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and enzymes. This can lead to a cascade of detrimental effects on the fungal cell.

Based on information for related compounds and commercial claims for this compound, the proposed antifungal mechanisms include:

-

Inhibition of Fatty Acid and Sterol Synthesis: Disruption of enzymes involved in the biosynthesis of fatty acids and sterols, which are crucial components of the fungal cell membrane.[3][10]

-

Inhibition of DNA and RNA Polymerases: Interference with the activity of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis and replication.[3]

-

Disruption of Mitochondrial Energy Metabolism: Studies on other α,β-unsaturated aldehydes, such as (E)-2-hexenal, have shown that they can disrupt mitochondrial function and induce apoptosis in fungal spores.[11]

Potential Antifungal Mechanisms of this compound

Caption: Potential mechanisms of antifungal action for this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound of significant interest due to its contribution to the desirable aroma of cocoa and its potential biological activities. While its presence in several natural sources has been established, there is a clear need for further research in several key areas. Future studies should focus on:

-

Quantitative Analysis: Development and application of validated analytical methods to accurately quantify the concentration of this compound in cocoa beans, roasted mullet roe, and other potential natural sources.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes responsible for the aldol condensation of phenylacetaldehyde and 3-methylbutanal in biological systems.

-

Investigation of Biological Activities: Rigorous scientific investigation into the antifungal properties of this compound, including determination of its spectrum of activity, minimum inhibitory concentrations (MICs), and a detailed elucidation of its mechanism of action at the molecular level.

A deeper understanding of these aspects will not only enhance our knowledge of natural product chemistry and food science but also pave the way for potential applications of this compound in the food, fragrance, and pharmaceutical industries.

References

- 1. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Different Maturation Conditions of Cocoa Beans on the Chemical Profile of Craft Chocolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of aroma active volatile components in roasted mullet roe [ouci.dntb.gov.ua]

- 4. Characterization of aroma active volatile components in roasted mullet roe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Proline-Based Artificial Enzyme That Favors Aldol Condensation Enables Facile Synthesis of Aliphatic Ketones via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the fungal fatty acid synthase type I multienzyme complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-phenyl-2-hexenal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in a limited number of polar protic organic solvents. The available data, measured at 25°C, is summarized in the table below for easy comparison. This data is crucial for researchers developing formulations, designing purification processes, and conducting chemical synthesis.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | 25 | 1277.08[1] |

| Methanol | 25 | 667.89[1] |

| Isopropanol | 25 | 1004.35[1] |

Qualitative assessments indicate that this compound is soluble in oils and alcohol, while being insoluble in water[][3].

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely recognized and validated shake-flask method.

1. Materials and Equipment:

-

This compound (high purity grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid ensures that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the sample with the same organic solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted samples of the saturated solution.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

3. Data Reporting:

-

Report the average solubility value and the standard deviation from the replicate experiments.

-

Clearly state the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.

Caption: Workflow for the determination of solubility via the shake-flask method.

References

An In-depth Technical Guide to the Material Safety of 5-Methyl-2-phenyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4), a compound used as a flavoring agent and in fragrance formulations. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory and manufacturing practices.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental and developmental settings. The following table summarizes key quantitative data sourced from various material safety data sheets and chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 188.27 g/mol | [2][3][4][5] |

| Appearance | Clear to light yellow liquid | [3][4][6] |

| Odor | Sweet, chocolate, green, aldehydic | [3][4][6] |

| Boiling Point | 100 °C at 7 mmHg | [1] |

| 280.58 °C | [4] | |

| Melting Point | 207 °C (literature) | [1] |

| Flash Point | 110 °C (literature) | [1] |

| >93.3 °C (>200.0 °F) | ||

| 113 °C (closed cup) | [7] | |

| Density | 0.973 g/mL at 25 °C (literature) | [7] |

| 0.965 - 0.975 g/mL at 20 °C | [2][3] | |

| Refractive Index | n20/D 1.534 (literature) | [7] |

| n20/D 1.529 - 1.539 | [2] | |

| n20/D 1.5310 - 1.5360 | [2][3] | |

| Vapor Pressure | 0.003 mmHg at 20 °C | [4] |

| Vapor Density | >1 (vs air) | [7] |

| Solubility | Insoluble in water. Soluble in oils and ethanol. | [2][3][8] |

Toxicological Data

The toxicological profile of a substance is critical for assessing its potential health hazards. While comprehensive data for this compound is not fully available in all areas, a key subchronic toxicity study provides valuable insights.

Acute Toxicity

Data on acute toxicity, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are not consistently available across reviewed safety data sheets.

| Route | Species | Value | Reference |

| Oral LD50 | Not available | No data available | [1] |

| Dermal LD50 | Not available | No data available | [1] |

| Inhalation LC50 | Not available | No data available | [1] |

Subchronic Toxicity

A 90-day oral gavage study was conducted in F344 rats to evaluate the subchronic toxicity of this compound.[9]

| Study Parameter | Result | Reference |

| Species | F344 rats | [9] |

| Administration Route | Oral gavage | [9] |

| Dosage Levels | 0, 8, 24, and 70 mg/kg body weight/day | [9] |

| Duration | 90 days | [9] |

| Key Findings | - No mortality or clinical signs were observed. - Body weight and food consumption were unaffected. - Significant decreases in monocyte counts were observed in females at 24 and 70 mg/kg BW/day. | [9] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Experimental Protocols

90-Day Subchronic Oral Toxicity Study Methodology

The following protocol is a summarized representation based on the available abstract of the study conducted on F344 rats.[9]

Objective: To assess the subchronic toxicity of this compound following 90 days of oral administration.

Test System:

-

Species: F344 rats

-

Sex: Male and Female

Experimental Design:

-

Groups: Four groups of animals for each sex.

-

Dosage: 0 (control), 8, 24, and 70 mg/kg of body weight per day.

-

Route of Administration: Oral gavage.

-

Duration: 90 consecutive days.

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of toxicity.

-

Mortality: Recorded daily.

-

Body Weight: Measured periodically throughout the study.

-

Food Consumption: Measured periodically.

-

Hematology: Blood samples collected at the end of the study for analysis of parameters including monocyte counts.

Data Analysis: Statistical analysis was performed to compare the treated groups with the control group.

Visualized Workflows

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a typical workflow for identifying and assessing the risks associated with handling a chemical substance like this compound in a research or drug development setting.

Caption: Workflow for Chemical Hazard Identification and Risk Assessment.

Standard Operating Procedure (SOP) Logic for Safe Handling

This diagram outlines the logical steps in a standard operating procedure for the safe handling of this compound.

Caption: Logical Flow for Safe Handling Standard Operating Procedure.

References

- 1. echemi.com [echemi.com]

- 2. Showing Compound this compound (FDB008539) - FooDB [foodb.ca]

- 3. This compound [ventos.com]

- 4. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 5. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]

- 6. cocoa hexenal [thegoodscentscompany.com]

- 7. This compound = 96 , FG 21834-92-4 [sigmaaldrich.com]

- 8. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicological Profile of 5-Methyl-2-phenyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2-hexenal is an alpha,beta-unsaturated aldehyde recognized for its characteristic aldehydic, sweet, and cocoa-like aroma.[1][2][3][4][5] It is utilized as a fragrance ingredient in perfumes, cosmetics, and other consumer products, and as a flavoring agent in the food industry.[1][2][5][6] Given its use in products that come into direct contact with consumers, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.

This technical guide provides a comprehensive overview of the available toxicological data for this compound. It summarizes quantitative data, details relevant experimental protocols, and presents visual workflows for the key toxicological assessments.

Toxicological Data Summary

The available quantitative toxicological data for this compound is summarized in the tables below.

Table 1: Repeated Dose Toxicity

| Study Type | Species | Route | Doses | NOAEL | Key Findings | Reference |

| 90-Day Subchronic Toxicity | F344 Rats | Gavage | 0, 8, 24, and 70 mg/kg body weight/day | 70 mg/kg body weight/day | No treatment-related mortality or clinical signs. No adverse effects on body weight, food consumption, hematology, clinical chemistry, or histopathology at the doses tested. | (Nakamura et al., 2021) |

Table 2: Irritation and Sensitization

| Endpoint | Test Type | Result | Classification |

| Skin Irritation | Not Specified | Causes skin irritation.[6] | Skin Irritant Category 2 |

| Eye Irritation | Not Specified | Causes serious eye irritation.[6] | Eye Irritant Category 2 |

| Skin Sensitization | Not Specified | May cause an allergic skin reaction.[6] | Skin Sensitizer Category 1 |

Note: Specific quantitative data from skin and eye irritation studies (e.g., Draize test scores) and skin sensitization studies (e.g., EC3 value from a Local Lymph Node Assay) for this compound are not publicly available.

Table 3: Genotoxicity

| Assay Type | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | No data available |

| In Vitro Mammalian Cell Micronucleus Test | No data available |

Note: Multiple safety data sheets indicate that there is no data available for the genotoxicity of this compound.

Table 4: Acute Toxicity

| Route | Test Type | Result |

| Oral | LD50 | No data available |

| Dermal | LD50 | No data available |

| Inhalation | LC50 | No data available |

Note: Safety data sheets consistently report that no data is available for the acute toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized OECD guidelines, which are the standard for regulatory toxicology.

90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study in rodents is conducted to evaluate the adverse effects of a substance administered daily over a prolonged period.

-

Test System: Typically, the study uses laboratory rats (e.g., Fischer 344), with an equal number of males and females in each group.

-

Administration: The test substance is administered orally, often by gavage, daily for 90 days.

-

Dose Levels: A control group receiving the vehicle only and at least three dose levels of the test substance are used. The doses are selected based on the results of acute toxicity studies and range-finding studies. For this compound, doses of 8, 24, and 70 mg/kg body weight/day were used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded. A comprehensive set of tissues from all animals (or at least from the control and high-dose groups) are preserved for histopathological examination.

-

Endpoint Analysis: The study aims to identify any target organs for toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: The albino rabbit is the recommended species.

-

Procedure: A small area of the animal's fur is clipped. A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored using a standardized system (e.g., Draize scoring system). The scores for erythema and edema are used to calculate a Primary Irritation Index.

-

Classification: Based on the scores and the reversibility of the effects, the substance is classified as corrosive, irritating, or non-irritating.

References

In-depth Technical Guide: Antifungal Properties of 5-Methyl-2-phenyl-2-hexenal

An Examination of a Cinnamaldehyde (B126680) Derivative in the Context of Fungal Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-2-phenyl-2-hexenal, a derivative of cinnamaldehyde, is primarily recognized for its application in the flavor and fragrance industry. While its parent compound, cinnamaldehyde, and other related aldehydes are well-documented for their potent antifungal activities, specific, publicly accessible research detailing the quantitative antifungal efficacy, experimental protocols, and mechanisms of action for this compound is notably scarce. This guide synthesizes the available information on this specific compound and provides a comprehensive overview of the established antifungal properties of its parent and related structures to offer a predictive context for its potential bioactivity.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₁₃H₁₆O.[1] It is structurally related to cinnamaldehyde, the primary component of cinnamon oil. The compound is predominantly used as a flavoring agent and fragrance component, valued for its characteristic sweet, cocoa, and chocolate-like aroma.[2][3][4] While one commercial supplier notes it as an effective antifungal that inhibits fatty acid and sterol synthesis, this claim is not substantiated by cited, peer-reviewed research in the public domain.[1] A comprehensive literature review confirms that very few scientific articles have been published on this compound, particularly concerning its biological activities.[5]

Contextual Antifungal Activity: Cinnamaldehyde and Related Derivatives

Given the lack of specific data for this compound, an analysis of closely related compounds is necessary to infer potential antifungal mechanisms and efficacy. Cinnamaldehyde and other α,β-unsaturated aldehydes are well-studied for their broad-spectrum antimicrobial properties.[6]

Established Mechanisms of Action for Cinnamaldehyde

Research has shown that cinnamaldehyde exerts its antifungal effects through multiple mechanisms:[7]

-

Cell Wall Disruption: Inhibition of cell wall biosynthesis, compromising structural integrity.

-

Membrane Damage: Alteration of cell membrane structure and integrity, leading to leakage of cellular contents.

-

Enzyme Inhibition: Specifically targeting and inhibiting membrane-bound ATPases.

Antifungal Activity of (E)-2-Hexenal

(E)-2-hexenal, another related α,β-unsaturated aldehyde, demonstrates potent antifungal activity by disrupting mitochondrial function and ergosterol (B1671047) biosynthesis.[8][9] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition is a primary target for many established antifungal drugs.

The proposed mechanism for these related aldehydes often involves the disruption of key metabolic and structural pathways within the fungal cell.

Postulated Mechanism of Action for this compound

Based on the uncited supplier information and the known mechanisms of related aldehydes, a potential antifungal mechanism for this compound can be postulated. The compound likely targets the fungal cell membrane, a common mode of action for lipophilic molecules of this class.

A hypothetical workflow for investigating these properties would involve several key stages, from initial screening to detailed mechanistic studies.

Caption: Hypothetical experimental workflow for characterizing antifungal properties.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following tables summarize the efficacy of its parent compound, cinnamaldehyde, against common fungal pathogens to provide a benchmark.

Table 1: Antifungal Activity of Cinnamaldehyde against Candida Species

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 51 - 125 | 69.65 - 93.7 | [10][11] |

| Candida glabrata | 48.8 | 62.5 | [11] |

| Candida tropicalis | 64 | - | [10] |

| Candida krusei | 50.8 | - | [10] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges from cited studies.

Table 2: Antifungal Activity of (E)-2-Hexenal against Plant Pathogens

| Fungal Strain | MIC (µL/L) | MFC (µL/L) | Reference |

| Botrytis cinerea | 160 | 320 | |

| Geotrichum citri-aurantii | 500 (µL/mL) | 1000 (µL/mL) | [9] |

Standard Experimental Protocols

To facilitate future research, this section details the standard methodologies used to evaluate the antifungal properties of cinnamaldehyde derivatives.

Broth Microdilution Assay for MIC and MFC Determination

This is the most common method for determining the minimum inhibitory and fungicidal concentrations of a compound.

-

Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to the final required inoculum concentration.

-

Compound Dilution: The test compound (e.g., cinnamaldehyde) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the diluted compound. Positive (inoculum only) and negative (medium only) controls are included. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the sub-culture plate.

Caption: Workflow for MIC and MFC determination via broth microdilution.

Conclusion and Future Perspectives